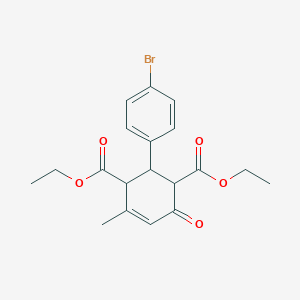
diethyl 2-(4-bromophenyl)-4-methyl-6-oxo-4-cyclohexene-1,3-dicarboxylate
Übersicht
Beschreibung
Diethyl 2-(4-bromophenyl)-4-methyl-6-oxo-4-cyclohexene-1,3-dicarboxylate, also known as bromophenacyl bromide (BPB), is a chemical compound that has been widely used in scientific research. BPB is a reactive compound that can covalently modify proteins and peptides, making it a useful tool for studying protein function and interactions.
Wissenschaftliche Forschungsanwendungen
BPB has been used in a variety of scientific research applications. One of the most common uses of BPB is as a crosslinking reagent for studying protein-protein interactions. BPB can covalently link two proteins together, allowing researchers to study their interactions in vitro. BPB has also been used to label proteins for imaging studies, such as fluorescence microscopy and electron microscopy. In addition, BPB has been used to study the function of specific proteins, such as ion channels and enzymes.
Wirkmechanismus
BPB reacts with amino acid residues in proteins, forming a covalent bond between the protein and the BPB molecule. The most reactive site for BPB is the nucleophilic sulfur atom in cysteine residues, but BPB can also react with lysine and histidine residues. The covalent modification of proteins by BPB can affect their function and interactions with other proteins.
Biochemical and Physiological Effects:
BPB has been shown to affect the function of a variety of proteins, including ion channels, enzymes, and receptors. For example, BPB has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain sensation. BPB has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, BPB has been shown to affect the function of G protein-coupled receptors, which are involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPB in lab experiments is its specificity for cysteine residues. This allows researchers to selectively modify proteins that contain cysteine residues, which can be useful for studying the function of specific proteins. However, one limitation of using BPB is its reactivity with other nucleophilic groups, such as lysine and histidine residues. This can lead to non-specific modification of proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for BPB research. One area of interest is the development of new BPB derivatives that can selectively modify different amino acid residues in proteins. Another area of interest is the use of BPB in vivo, which would allow researchers to study protein function and interactions in living organisms. Finally, BPB could be used in combination with other techniques, such as mass spectrometry and structural biology, to gain a more complete understanding of protein structure and function.
Eigenschaften
IUPAC Name |
diethyl 2-(4-bromophenyl)-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO5/c1-4-24-18(22)15-11(3)10-14(21)17(19(23)25-5-2)16(15)12-6-8-13(20)9-7-12/h6-10,15-17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNUEDZPMSVGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)C=C1C)C(=O)OCC)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-bromophenyl)-4-methyl-6-oxo-4-cyclohexene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



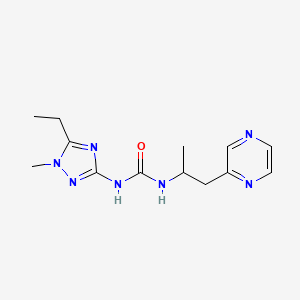
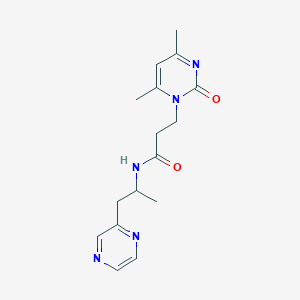
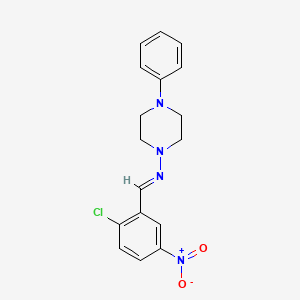
![N-(6-methoxy-3-pyridazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3910911.png)
![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)
![methyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3910922.png)
![4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
![diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B3910972.png)
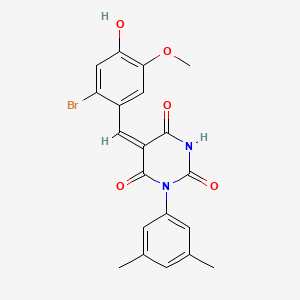
![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)
![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)